4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde chemical properties
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde chemical properties
An In-depth Technical Guide to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and potential applications of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. This document provides an in-depth analysis of its physicochemical characteristics, plausible synthetic routes, chemical reactivity, and its potential as a scaffold in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, with the molecular formula C₁₀H₁₄N₂OS, is a substituted thiazole derivative. The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. The presence of a reactive carbaldehyde (aldehyde) group at the 5-position and a piperidine moiety at the 2-position makes this molecule a versatile building block for combinatorial chemistry and lead optimization campaigns.
The piperidine substituent generally enhances aqueous solubility and can serve as a key pharmacophoric element for interacting with biological targets. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the facile generation of diverse compound libraries.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | PubChem[1] |
| CAS Number | 730997-87-2 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂OS | PubChem[1] |
| Molecular Weight | 210.30 g/mol | PubChem[1] |
| XLogP3-AA | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Solubility | >31.5 µg/mL (at pH 7.4) | PubChem[1] |
Spectroscopic Characterization
While specific spectral data for this compound is not publicly cataloged, its structure allows for the prediction of characteristic spectroscopic signatures essential for its identification and characterization.
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¹H NMR: The proton spectrum would be expected to show a distinct singlet for the aldehyde proton (-CHO) in the downfield region (δ 9-10 ppm). A singlet corresponding to the methyl group (-CH₃) would appear around δ 2.5 ppm. The protons of the piperidine ring would exhibit multiplets in the aliphatic region (δ 1.5-3.5 ppm).
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¹³C NMR: The carbon spectrum would feature a highly deshielded signal for the aldehyde carbonyl carbon (δ 180-190 ppm). The carbons of the thiazole ring would resonate in the aromatic region (δ 110-170 ppm), alongside signals for the methyl carbon and the five distinct carbons of the piperidine ring.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, along with C=N and C-S stretching vibrations characteristic of the thiazole ring.
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of 210.30.
Synthesis and Mechanistic Rationale
A robust synthesis of 2-aminothiazole derivatives is typically achieved via the Hantzsch thiazole synthesis . A plausible and efficient route to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde would adapt this classical method. The causality behind this choice lies in its reliability and the commercial availability of starting materials.
The proposed workflow involves the reaction of a thiourea derivative (in this case, 1-piperidinecarbothioamide) with an α-haloketone bearing the desired substituent pattern.
Caption: Proposed multi-step synthesis workflow.
Experimental Protocol (Hypothetical)
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Step 1: Synthesis of Ethyl 4-methyl-2-(piperidin-1-yl)thiazole-5-carboxylate.
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Rationale: This step constructs the core thiazole ring system. 1-Piperidinecarbothioamide acts as the nitrogen and sulfur source, while an α-halo-β-ketoester provides the carbon backbone.
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To a solution of 1-piperidinecarbothioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).
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Heat the mixture to reflux for 4-6 hours, monitoring by TLC. The nucleophilic sulfur of the thiourea attacks the carbon bearing the halogen, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
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Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
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Step 2: Reduction to (4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)methanol.
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Rationale: The ester must be reduced to a primary alcohol before it can be oxidized to the target aldehyde. A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is chosen for its efficacy in reducing esters.
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Dissolve the ester from Step 1 in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
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Slowly add a solution of LiAlH₄ (1.5 eq) in THF.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
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Filter the resulting solids and concentrate the filtrate to yield the alcohol, which may be used directly in the next step.
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Step 3: Oxidation to 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde.
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Rationale: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are ideal for this transformation.
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Dissolve the alcohol from Step 2 in dichloromethane (DCM).
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Add PCC (1.5 eq) adsorbed on silica gel in one portion.
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Stir vigorously at room temperature for 2-4 hours. The chromium(VI) species oxidizes the alcohol.
-
Filter the reaction mixture through a pad of Celite or silica gel, washing with DCM.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final carbaldehyde.
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Chemical Reactivity and Synthetic Utility
The reactivity of this molecule is dominated by the aldehyde group, making it a valuable intermediate for building molecular complexity.
Caption: Reactivity map of the aldehyde functional group.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This is a common strategy in medicinal chemistry to modulate polarity and introduce new points for hydrogen bonding.[2][3]
-
Reduction: Reduction with agents like sodium borohydride will yield the primary alcohol, a useful intermediate for ether synthesis or further functionalization.[2]
-
Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions. For instance, reaction with active methylene compounds (Knoevenagel condensation) or hydrazines can generate diverse heterocyclic systems or hydrazones, respectively.[4][5] This is a powerful method for rapidly expanding a compound library.
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Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride provides a direct route to secondary or tertiary amines, introducing new side chains and modulating the basicity of the final molecule.
Potential Applications in Drug Discovery
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[5][6][7] Derivatives of 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde are of significant interest for screening against various therapeutic targets.
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Anticancer Activity: Many substituted thiazoles exhibit potent anticancer properties.[7][8] They can be designed to inhibit kinases, disrupt angiogenesis, or interfere with other signaling pathways crucial for tumor growth.[8] The aldehyde handle allows for the attachment of various pharmacophores to target specific enzymes or receptors.
-
Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs. By modifying the substituents, novel derivatives can be synthesized and screened against bacterial and fungal strains, including drug-resistant variants.[5]
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Enzyme Inhibition: The scaffold can be elaborated to target specific enzyme active sites. For example, piperidine-based thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[9] The aldehyde group is a perfect starting point for synthesizing such thiosemicarbazone derivatives.
Caption: Role as a scaffold in a drug discovery workflow.
Safety and Handling
As with any laboratory chemical, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde must be handled with appropriate care, following established safety protocols.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][10] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][10] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][10] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][10] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][10] |
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
-
PubChem. (n.d.). 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Sytnik, K. et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
-
PubMed. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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